Methyl salicylate

Description

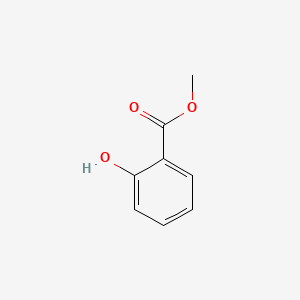

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Wintergreen's Aroma: A Technical Guide to Methyl Salicylate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of methyl salicylate biosynthesis in Gaultheria procumbens (wintergreen), a plant renowned for its high concentration of this medicinally and commercially valuable compound. This document provides a comprehensive overview of the biosynthetic pathway, quantitative data on key components, detailed experimental protocols, and insights into the regulatory signaling networks.

The Biosynthetic Pathway of this compound in Wintergreen

This compound, the methyl ester of salicylic acid, is the principal component of wintergreen oil. Its biosynthesis is a multi-step process that begins with the shikimate pathway and culminates in the methylation of salicylic acid. Based on isotopic labeling studies in Gaultheria procumbens, the primary route to salicylic acid is the Phenylalanine Ammonia-Lyase (PAL) pathway.[1]

The PAL pathway commences with the amino acid L-phenylalanine. From there, the pathway can proceed through two potential branches to reach salicylic acid: the o-coumarate route and the benzoate route. The final step in both branches is the formation of salicylic acid, which is then methylated to produce this compound.

Phenylalanine Ammonia-Lyase (PAL) Pathway

The key steps of the PAL pathway are as follows:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

Formation of Benzoic Acid: trans-Cinnamic acid is then converted to benzoic acid through a series of enzymatic reactions.

-

Hydroxylation to Salicylic Acid: Benzoic acid is hydroxylated at the ortho-position by Benzoate-2-Hydroxylase (B2H) to yield salicylic acid.

-

Methylation to this compound: Finally, the carboxyl group of salicylic acid is methylated by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce this compound.

The following diagram illustrates the Phenylalanine Ammonia-Lyase (PAL) pathway leading to this compound in wintergreen.

Quantitative Data

Quantitative analysis of salicylates in Gaultheria procumbens reveals high concentrations, particularly in the form of the glycoside gaultherin. The essential oil is predominantly composed of this compound.

Table 1: Salicylate Content in Gaultheria procumbens

| Plant Part | Compound | Concentration | Method | Reference |

| Leaves (dry extract) | Total Salicylates | up to 187.5 mg/g | HPLC-PDA | [2] |

| Stems (dry extract) | Total Salicylates | up to 199.9 mg/g | HPLC-PDA | [2] |

| Fruits (dry extract) | Total Salicylates | up to 121.7 mg/g | HPLC-PDA | [2] |

| Leaves (fresh weight) | Total Salicylic Acid | 3.8 µg/g | GC-MS | [2] |

| Flowers (fresh weight) | Total Salicylic Acid | 6.4 µg/g | GC-MS | [2] |

| Stems (fresh weight) | Total Salicylic Acid | 2.2 µg/g | GC-MS | [2] |

| Fruits (fresh weight) | Total Salicylic Acid | 1.5 µg/g | GC-MS | [2] |

| Essential Oil | This compound | ~99% | GC-MS | [2] |

Table 2: Representative Enzyme Kinetic Data for Key Biosynthetic Enzymes (from various plant species)

Data specific to Gaultheria procumbens is not currently available in the literature. The following table presents representative data from other plant species.

| Enzyme | Plant Source | Substrate | Km | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Annona cherimola | L-Phenylalanine | 0.57 ± 0.2 mM | [3] |

| Salicylic Acid Carboxyl Methyltransferase (SAMT) | Antirrhinum majus | Salicylic Acid | 83 µM | [4] |

| Salicylic Acid Carboxyl Methyltransferase (SAMT) | Antirrhinum majus | Benzoic Acid | 1.72 mM | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Extraction and Quantification of Salicylates from Gaultheria procumbens by HPLC-PDA

Objective: To extract and quantify this compound and its precursors from wintergreen plant material.

Methodology:

-

Sample Preparation: Freeze-dry plant material (leaves, stems, etc.) and grind to a fine powder.

-

Extraction:

-

HPLC-PDA Analysis:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic acid).

-

Set the PDA detector to monitor wavelengths characteristic of salicylates (around 305 nm).

-

Quantify compounds by comparing peak areas to those of authentic standards.

-

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

Objective: To measure the activity of PAL in wintergreen tissue extracts.

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.8) containing polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

-

Use the resulting supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

The assay mixture contains the enzyme extract and L-phenylalanine as the substrate in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.8).

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C).

-

Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate enzyme activity based on the rate of change in absorbance.

-

Salicylic Acid Carboxyl Methyltransferase (SAMT) Enzyme Activity Assay

Objective: To measure the activity of SAMT in wintergreen tissue extracts.

Methodology:

-

Enzyme Extraction: Follow a similar protocol as for PAL, potentially with modifications to the buffer composition to optimize for SAMT stability.

-

Enzyme Assay:

-

The assay mixture contains the enzyme extract, salicylic acid, and S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubate the reaction at a specific temperature (e.g., 30°C).

-

Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane).

-

Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound produced.

-

Regulatory and Signaling Pathways

The biosynthesis of this compound is tightly regulated and often induced in response to various biotic and abiotic stresses. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) itself play crucial roles in this regulation, often in an antagonistic manner.

Jasmonic Acid and Salicylic Acid Crosstalk

Jasmonic acid and salicylic acid are key signaling molecules in plant defense. Their pathways often exhibit a mutually antagonistic relationship. In many plant systems, the accumulation of JA can suppress SA biosynthesis and signaling, and vice versa. This crosstalk allows the plant to fine-tune its defense responses against different types of pathogens and herbivores. While specific studies in wintergreen are limited, it is plausible that a similar regulatory network is in place. Elicitors that trigger the JA pathway might, therefore, have an impact on the production of this compound.

Elicitor-Induced Gene Expression

In various plant species, the expression of key biosynthetic genes like PAL and SAMT is induced by elicitors, which are molecules that trigger a defense response. For instance, treatment with fungal elicitors or signaling molecules like salicylic acid and methyl jasmonate has been shown to increase the transcript levels of PAL in several plants.[5][6][7] This upregulation of gene expression leads to an increased production of defense-related compounds, including this compound. Investigating the effects of different elicitors on the expression of PAL and SAMT in Gaultheria procumbens could provide valuable insights into the regulation of its characteristic aroma and medicinal properties.

References

- 1. [PDF] Salicylic Acid Signaling: Biosynthesis, Metabolism, and Crosstalk with Jasmonic Acid | Semantic Scholar [semanticscholar.org]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of this compound and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase in tobacco. Molecular cloning and gene expression during the hypersensitive reaction to tobacco mosaic virus and the response to a fungal elicitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (C₈H₈O₃), the methyl ester of salicylic acid, is a naturally occurring organic compound widely recognized for its characteristic wintergreen aroma. It is extensively utilized in the pharmaceutical industry as a topical analgesic and counterirritant, as well as in the food and fragrance industries. A thorough understanding of its physical and chemical properties is paramount for its effective formulation, quality control, and application in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of key related pathways.

Physical Properties

This compound is a colorless to pale yellow or reddish oily liquid at room temperature.[1][2][3][4] Its distinct sweet, minty scent is a key identifying characteristic.[2][5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions | References |

| Molecular Weight | 152.15 | g/mol | [1][5] | |

| Melting Point | -8.6 to -7 | °C | [2][7][8][9] | |

| Boiling Point | 220 to 223.3 | °C | at 760 mmHg | [2][5][7][8][9] |

| Density | 1.174 | g/cm³ | at 25 °C | [2][7][8][9][10] |

| Solubility in Water | 0.639 to 0.74 | g/L | at 21-30 °C | [1][7] |

| Vapor Pressure | 0.0343 | mmHg | at 25 °C | [1][5][8] |

| Refractive Index (nD) | 1.536 to 1.538 | at 20 °C | [2][7][8][9][11] | |

| Flash Point | 96 to 101 | °C | Closed Cup | [2][9][12][13] |

| pKa | 9.8 to 9.9 | [1][2][7] | ||

| LogP (Octanol/Water) | 2.55 | [1] |

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

The melting point of this compound, which is below room temperature, is technically a freezing point determination.

-

Principle: The temperature at which the liquid sample solidifies upon cooling is observed.

-

Apparatus: Cooling bath (e.g., dry ice/acetone), thermometer, capillary tube, and a magnifying lens.

-

Procedure:

-

Introduce a small amount of liquid this compound into a capillary tube.

-

Attach the capillary tube to a thermometer.

-

Immerse the assembly in a cooling bath.

-

Stir the bath continuously and cool it slowly.

-

Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing/melting point.[11][14][15][16][17]

-

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

Place a sample of this compound in a distillation flask with a few boiling chips.

-

Set up a distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

-

-

Principle: Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer for high accuracy):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

-

Calculate the density of this compound using the weights and the known density of water at that temperature.[9][10][18][19][20]

-

-

Principle: The solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a constant temperature bath.

-

Procedure:

-

Add a known excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Place the vial in a constant temperature bath and stir the mixture for a prolonged period to ensure equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully extract a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or chromatography).[13][21][22][23][24]

-

-

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the Abbe refractometer with a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.[12][25][26][27][28]

-

Chemical Properties

This compound is an ester and exhibits the characteristic reactivity of this functional group. It is stable under normal conditions but incompatible with strong oxidizing agents and strong bases.[2][8]

Acidity

The phenolic hydroxyl group in this compound imparts weak acidic properties, with a pKa of approximately 9.8.[1][7]

-

Principle: The pKa is determined by titrating the weak acid (this compound) with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a water-ethanol mixture due to its limited water solubility).

-

Calibrate the pH meter using standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the base.

-

Plot a titration curve (pH vs. volume of base added).

-

Determine the equivalence point from the graph. The volume of base at the half-equivalence point corresponds to the point where the pH equals the pKa.[3][6][29][30][31]

-

Hydrolysis

As an ester, this compound can undergo hydrolysis, particularly in the presence of an acid or a base, to yield salicylic acid and methanol.[5]

-

Principle: The rate of hydrolysis can be monitored by measuring the change in concentration of either the reactant (this compound) or one of the products (salicylic acid) over time.

-

Apparatus: Reaction vessel in a constant temperature bath, pipettes, and an analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Prepare a solution of this compound in an aqueous medium with the desired pH (acidic or basic).

-

Maintain the reaction at a constant temperature.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction if necessary (e.g., by neutralization).

-

Analyze the concentration of this compound or salicylic acid in each aliquot using a pre-calibrated analytical method.

-

Plot the concentration versus time to determine the reaction kinetics.[4][32][33][34][35]

-

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of salicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][6][36][37][38][39][40]

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

Caption: A typical workflow for the synthesis of this compound via Fischer esterification.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds.

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Key Absorptions:

-

Broad O-H stretch (from the phenolic hydroxyl group) around 3200 cm⁻¹.

-

C-H stretches (aromatic and methyl) just above and below 3000 cm⁻¹.

-

Strong C=O stretch (from the ester carbonyl group) around 1680 cm⁻¹.

-

C=C stretches (aromatic ring) in the 1600-1450 cm⁻¹ region.

-

C-O stretches in the 1300-1100 cm⁻¹ region.[41][42][43][44][45]

-

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR (Proton NMR):

-

A singlet for the methyl protons (-OCH₃) around 3.9 ppm.

-

Multiplets for the aromatic protons in the range of 6.8-7.8 ppm.

-

A singlet for the phenolic hydroxyl proton (-OH), which can be broad and its chemical shift is concentration-dependent.

-

-

¹³C NMR (Carbon NMR):

-

A peak for the methyl carbon around 52 ppm.

-

Peaks for the aromatic carbons between 115 and 160 ppm.

-

A peak for the carbonyl carbon around 170 ppm.

-

-

Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the molecule.

-

Ionization Method: Typically Electron Ionization (EI).

-

Key Fragments:

-

Molecular ion peak (M⁺) at m/z = 152.

-

A prominent peak at m/z = 120, corresponding to the loss of a methoxy radical (•OCH₃).

-

A peak at m/z = 92, corresponding to the loss of carbon monoxide from the m/z = 120 fragment.

-

Signaling Pathways

This compound is not only a pharmaceutical agent but also a signaling molecule in plants and its mechanism of action in humans involves specific pathways.

Mechanism of Action as a Counterirritant

When applied topically, this compound acts as a counterirritant to relieve musculoskeletal pain. It is metabolized to salicylic acid, which inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1][2][5]

Caption: Mechanism of action of this compound as a topical analgesic.

Role in Plant Signaling (Systemic Acquired Resistance)

In plants, this compound acts as a volatile signaling molecule involved in systemic acquired resistance (SAR), a widespread defense mechanism against pathogens.[46][47][48][49][50]

Caption: Role of this compound in plant systemic acquired resistance.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, offering valuable quantitative data, experimental protocols, and visualizations of its key roles in biological systems. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and more effective utilization of this important compound. The provided experimental methodologies are general and may require optimization based on specific laboratory conditions and equipment.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scribd.com [scribd.com]

- 4. nitt.edu [nitt.edu]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 7. This compound | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. goodrx.com [goodrx.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. westlab.com [westlab.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 19. homesciencetools.com [homesciencetools.com]

- 20. mt.com [mt.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. quora.com [quora.com]

- 25. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 26. researchgate.net [researchgate.net]

- 27. ucc.ie [ucc.ie]

- 28. researchgate.net [researchgate.net]

- 29. pennwest.edu [pennwest.edu]

- 30. m.youtube.com [m.youtube.com]

- 31. youtube.com [youtube.com]

- 32. internationaljournalssrg.org [internationaljournalssrg.org]

- 33. web.viu.ca [web.viu.ca]

- 34. m.youtube.com [m.youtube.com]

- 35. ias.ac.in [ias.ac.in]

- 36. westfield.ma.edu [westfield.ma.edu]

- 37. ivypanda.com [ivypanda.com]

- 38. askfilo.com [askfilo.com]

- 39. m.youtube.com [m.youtube.com]

- 40. chem.winthrop.edu [chem.winthrop.edu]

- 41. Experimental Design [web.mit.edu]

- 42. community.wvu.edu [community.wvu.edu]

- 43. chem.libretexts.org [chem.libretexts.org]

- 44. webassign.net [webassign.net]

- 45. athabascau.ca [athabascau.ca]

- 46. The role of this compound in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 47. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 48. researchgate.net [researchgate.net]

- 49. academic.oup.com [academic.oup.com]

- 50. researchgate.net [researchgate.net]

Methyl Salicylate: A Volatile Organic Compound at the Core of Plant Signaling and Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), plays a pivotal role in plant physiology, acting as a key signaling molecule in defense against pathogens and herbivores, as well as a mediator of plant-to-plant communication. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted functions of MeSA in plants. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by detailing experimental protocols for the study of MeSA, presenting quantitative data on its production under various stress conditions, and visualizing the complex signaling pathways and experimental workflows in which it is involved. The information compiled herein is intended to facilitate a deeper understanding of MeSA's role in plant biology and to support the exploration of its potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication and defense mechanisms to survive in complex environments. Volatile organic compounds (VOCs) are central to these strategies, acting as infochemicals that mediate interactions with other organisms. Among these, this compound (MeSA) has emerged as a critical signaling molecule.[1][2] Synthesized from the defense hormone salicylic acid (SA), MeSA's volatility allows it to function as both a systemic signal within the plant and an airborne signal to neighboring plants, priming them for an impending threat.[3][4] This guide delves into the core aspects of MeSA as a plant VOC, providing the technical details necessary for its study and application.

Biosynthesis and Metabolism of this compound

The concentration of MeSA in plant tissues is tightly regulated through a balance of its synthesis from SA and its conversion back to SA or to other metabolites.

2.1. Biosynthesis: From Salicylic Acid to this compound

The final step in MeSA biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT) .[5] SAMT belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1][4]

2.2. Metabolism: Conversion and Conjugation

MeSA can be converted back to its active form, salicylic acid, by This compound esterases (MES) , such as the well-characterized Salicylic Acid Binding Protein 2 (SABP2) in tobacco.[6] This conversion is crucial for the perception of the MeSA signal in distal tissues. Additionally, MeSA can be conjugated to glucose to form this compound 2-O-β-D-glucoside (MeSAG) by UDP-glucosyltransferases (UGTs), which is considered an inactive storage form.[6]

Quantitative Data on this compound Emission

The emission of MeSA from plants is highly dynamic and influenced by various biotic and abiotic stressors. The following tables summarize quantitative data on MeSA emission from different plant species under specific conditions.

Table 1: this compound Emission in Response to Biotic Stress

| Plant Species | Stressor | Tissue | MeSA Emission/Concentration | Reference |

| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Inoculated Leaves | > 2.0 µg/g fresh weight | [7] |

| Arabidopsis thaliana | Pseudomonas syringae | Leaves | ~15-45 ng/g fresh weight/hour | [8] |

| Pinus sylvestris (Scots Pine) | Aphid infestation (Cinara pinea) | Needles | Increased by a factor of 75 | [9] |

| Solanum lycopersicum (Tomato) | Spider mite (Tetranychus urticae) | Leaves | Significantly reduced in SAMT-silenced lines | [10] |

Table 2: this compound Emission in Response to Abiotic Stress and Exogenous Application

| Plant Species | Stressor/Treatment | Tissue | MeSA Emission/Concentration | Reference |

| Betula pendula (Silver Birch) | Exogenous MeSA (10 mM) | Leaves | Significant increase in various VOCs | [6] |

| Viola odorata (Sweet Violet) | Salinity Stress (1000-1500 ppm NaCl) | Whole Plant | Foliar spray with MeSA mitigated stress effects | [11] |

Role of this compound in Plant Defense

MeSA is a key player in both local and systemic plant defense responses.

4.1. Systemic Acquired Resistance (SAR)

SAR is a long-lasting, broad-spectrum resistance that is induced throughout the plant following an initial localized pathogen infection.[12][13] MeSA has been identified as a critical mobile signal in the establishment of SAR in several plant species.[4] Following pathogen attack in a localized area, SA levels increase, leading to the production of MeSA. This volatile compound can then be transported, likely via the phloem, to distal, uninfected tissues.[2] In these systemic tissues, MeSA is converted back to SA, which then activates defense gene expression, including the pathogenesis-related (PR) genes, leading to a state of heightened resistance.[6][14]

4.2. Herbivore Defense

Plants also release MeSA in response to herbivore feeding. This can have several defensive effects:

-

Direct Defense: MeSA can be directly toxic or repellent to some herbivores.

-

Indirect Defense: MeSA can act as a component of a blend of herbivore-induced plant volatiles (HIPVs) that attracts natural enemies of the herbivores, such as predators and parasitoids.[10]

4.3. Plant-to-Plant Communication

The volatility of MeSA allows it to act as an airborne signal, facilitating communication between neighboring plants.[3] A plant under attack can release MeSA into the atmosphere, which can be perceived by nearby plants.[13] Upon uptake, typically through the stomata, the receiving plant converts MeSA back to SA, triggering its own defense responses and priming it for a potential future attack.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in MeSA research.

5.1. Collection and Analysis of this compound

Protocol 1: Dynamic Headspace Volatile Collection and GC-MS Analysis

This protocol is adapted from methods used for collecting and analyzing plant volatiles.[8][15]

-

Enclosure: Enclose the plant or plant part in a volatile collection chamber (e.g., a glass vessel or a PET oven bag).

-

Airflow: Create a push-pull system with an inlet for purified air and an outlet connected to a volatile trap. Maintain a constant airflow (e.g., 200 mL/min).

-

Volatile Trapping: Use an adsorbent trap (e.g., a tube filled with Porapak Q or Tenax TA) connected to the outlet to capture the emitted VOCs. Collect volatiles for a defined period (e.g., 1-4 hours).

-

Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane or hexane).

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the eluate into a gas chromatograph-mass spectrometer (GC-MS).

-

Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds. A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

-

Detection and Identification: The mass spectrometer will fragment the eluted compounds. Identify MeSA by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantification: Create a standard curve using known concentrations of a MeSA standard to quantify the amount of MeSA in the sample.

-

5.2. Enzyme Assays

Protocol 2: Salicylic Acid Methyltransferase (SAMT) Enzyme Assay

This protocol is based on the method described by Ross et al. (1999).[5]

-

Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT). Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Crude enzyme extract

-

Assay buffer (e.g., 250 mM Tris-HCl, pH 7.5, 25 mM KCl)

-

Salicylic acid (substrate)

-

S-[methyl-¹⁴C]-adenosyl-L-methionine (radiolabeled methyl donor)

-

-

Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding HCl. Extract the radiolabeled MeSA product with ethyl acetate.

-

Quantification: Measure the radioactivity of the ethyl acetate phase using a scintillation counter. The amount of radioactivity is proportional to the SAMT activity.

5.3. Bioassays

Protocol 3: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This is a generalized protocol for assessing SAR.[6][8]

-

Primary Inoculation: Infiltrate three lower leaves of 4-5 week-old Arabidopsis plants with a pathogen that induces SAR (e.g., an avirulent strain of Pseudomonas syringae pv. tomato DC3000, Pst DC3000 avrRpt2) at a low concentration (e.g., 10⁶ CFU/mL). As a control, infiltrate a separate set of plants with a mock solution (e.g., 10 mM MgCl₂).

-

Incubation: Grow the plants for 2-3 days to allow for the establishment of SAR.

-

Secondary Inoculation: Infiltrate three upper, systemic leaves of both pathogen-treated and mock-treated plants with a virulent strain of Pst DC3000 at a low concentration (e.g., 10⁵ CFU/mL).

-

Assessment of Bacterial Growth: After 3 days, collect leaf discs from the secondary-inoculated leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B agar with appropriate antibiotics).

-

Data Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial titer in the systemic leaves. A significant reduction in bacterial growth in the pathogen-pretreated plants compared to the mock-pretreated plants indicates the induction of SAR.

Protocol 4: In Vitro Antifungal Activity of this compound

This protocol provides a general framework for testing the direct effect of MeSA on fungal pathogens.

-

Culture Preparation: Prepare agar plates with a suitable medium for the fungus of interest (e.g., Potato Dextrose Agar, PDA).

-

MeSA Application: Place a sterile filter paper disc in the center of the lid of the petri dish. Apply a known amount of MeSA to the filter paper. The MeSA will volatilize and create a fumigated atmosphere within the plate. Use a control plate with a filter paper disc treated with a solvent control (e.g., ethanol).

-

Fungal Inoculation: Place a mycelial plug of the fungus in the center of the agar plate.

-

Incubation: Seal the petri dishes with parafilm and incubate them under optimal growth conditions for the fungus.

-

Measurement of Growth Inhibition: Measure the radial growth of the fungal colony daily. Calculate the percentage of growth inhibition compared to the control plate.

Future Directions and Applications

The study of MeSA continues to be a vibrant area of research with significant potential for practical applications.

-

Crop Protection: Understanding the role of MeSA in plant defense can lead to the development of novel strategies for crop protection, such as the use of MeSA as an elicitor of plant defenses or as a component in pest-repellent formulations.

-

Drug Development: Salicylates, including aspirin (acetylsalicylic acid), have a long history in medicine. The anti-inflammatory and analgesic properties of salicylates make MeSA and its derivatives interesting candidates for further investigation in drug development.

-

Biomarkers for Plant Health: The emission of MeSA can be an indicator of plant stress. Developing sensitive detection methods for MeSA could lead to its use as a non-invasive biomarker for monitoring plant health in agricultural and natural ecosystems.

Conclusion

This compound is a versatile volatile organic compound that is integral to the chemical language of plants. Its roles in systemic acquired resistance, herbivore defense, and inter-plant communication underscore its importance in plant survival and ecosystem dynamics. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into this fascinating molecule. Continued exploration of MeSA's biosynthesis, regulation, and functions will undoubtedly uncover new insights into the complex world of plant chemical ecology and open up new avenues for its application in science and industry.

References

- 1. verwertungsverbund-mv.de [verwertungsverbund-mv.de]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. 4.4. Volatile Sampling and GC-MS Analysis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 11. assjm.journals.ekb.eg [assjm.journals.ekb.eg]

- 12. Frontiers | Volatile-mediated plant interactions: an innovative approach to cultivar mixture selection for enhanced pest resilience [frontiersin.org]

- 13. Volatile-mediated plant-plant interactions: volatile organic compounds as modulators of receiver plant defence, growth, and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Central Role of Methyl Salicylate in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to protect themselves from a myriad of pathogens. A key player in this intricate defense network is methyl salicylate (MeSA), a volatile organic compound renowned for its role as a critical signaling molecule. This technical guide provides an in-depth exploration of the mechanism of action of this compound in plant defense, with a focus on its synthesis, transport, and perception, culminating in the activation of systemic acquired resistance (SAR). This document is intended to serve as a comprehensive resource, detailing the core molecular interactions, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

The Genesis of a Signal: Synthesis and Transport of this compound

The journey of this compound as a defense signal begins with its synthesis from salicylic acid (SA), a phenolic phytohormone central to plant immunity.[1]

Biosynthesis of Salicylic Acid

Salicylic acid is synthesized in plants through two primary pathways originating from the shikimate pathway product, chorismate: the isochorismate (IC) pathway, which is the major route upon pathogen infection, and the phenylalanine ammonia-lyase (PAL) pathway.[2] The key enzyme in the isochorismate pathway is ISOCHORISMATE SYNTHASE 1 (ICS1).[2]

Conversion of Salicylic Acid to this compound

Upon pathogen attack, the accumulation of SA in the infected tissues triggers the expression of SALICYLIC ACID METHYLTRANSFERASE (SAMT) . This enzyme catalyzes the methylation of the carboxyl group of SA, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce this compound.[3][4] This conversion is a critical step, as it transforms the non-volatile SA into the volatile MeSA, enabling it to act as a mobile signal.[5]

Long-Distance Transport

This compound, being more lipophilic than SA, can readily move through cell membranes and is transported systemically throughout the plant, primarily via the phloem.[5][6] This long-distance transport is fundamental to the establishment of SAR, allowing the entire plant to mount a defense response following a localized infection.[7] MeSA's volatility also allows for airborne plant-to-plant communication, warning neighboring plants of impending threats.[1][8]

Signal Perception and Transduction: The Role of MeSA Esterases

The action of this compound as a long-distance signal is contingent upon its conversion back to the active defense hormone, salicylic acid, in the distal, uninfected tissues. This crucial step is mediated by a class of enzymes known as this compound esterases.

SALICYLIC ACID-BINDING PROTEIN 2 (SABP2)

A key MeSA esterase is the SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) .[9] SABP2 is a member of the α/β-fold hydrolase superfamily and exhibits high binding affinity for SA.[9][10] In systemic tissues, SABP2 hydrolyzes MeSA to release SA, thereby activating downstream defense signaling.[9] The esterase activity of SABP2 is subject to feedback inhibition by its product, SA, which allows for tight regulation of SA levels.[8][10]

Other MeSA Esterases

Besides SABP2, other members of the methyl esterase (MES) family have been identified in various plant species, including Arabidopsis, that also possess MeSA esterase activity and are involved in SAR.[11][12] This suggests a conserved mechanism for MeSA perception across the plant kingdom.

Downstream Signaling: Activation of Systemic Acquired Resistance (SAR)

The conversion of MeSA to SA in systemic tissues initiates a signaling cascade that leads to the establishment of SAR, a long-lasting, broad-spectrum resistance to secondary infections.

The NPR1-Dependent Signaling Pathway

The released salicylic acid is perceived by the receptor NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) .[10][13] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA binding, a conformational change leads to the release of NPR1 monomers, which then translocate to the nucleus.[10]

Transcriptional Reprogramming and Defense Gene Expression

In the nucleus, NPR1 interacts with TGA transcription factors, which in turn bind to the promoters of a large number of defense-related genes, most notably the PATHOGENESIS-RELATED (PR) genes , such as PR-1.[13][14] The induction of PR-1 gene expression is a hallmark of SAR activation.[12][15] The PR proteins have antimicrobial activities and contribute to the enhanced resistance state of the plant.

Quantitative Data on MeSA-Mediated Defense Responses

The following tables summarize key quantitative data from various studies, illustrating the dynamics of MeSA, SA, and defense gene expression during a plant defense response.

Table 1: this compound (MeSA) and Salicylic Acid (SA) Levels Upon Pathogen Inoculation in Poplar

| Treatment | Time (dpi) | MeSA (ng/g FW) in Infected Leaves | SA (µg/g FW) in Infected Leaves | MeSA (ng/g FW) in Uninfected Leaves | SA (µg/g FW) in Uninfected Leaves |

| Wild-Type | 0 | ~10 | ~1.5 | ~5 | ~1.0 |

| 1 | ~25 | ~3.0 | ~10 | ~1.5 | |

| 3 | ~40 | ~4.5 | ~15 | ~2.0 | |

| SAMT Overexpression | 0 | ~50 | ~0.5 | ~20 | ~0.8 |

| 1 | ~150 | ~1.0 | ~50 | ~1.0 | |

| 3 | ~250 | ~1.5 | ~80 | ~1.2 |

Data adapted from a study on Poplar infected with Botryosphaeria dothidea.[16][17] dpi: days post-inoculation; FW: fresh weight.

Table 2: Relative Fold Change in PR-1 Gene Expression Following MeSA or Pathogen Treatment

| Plant Species | Treatment | Time Post-Treatment | Fold Change in PR-1 Expression |

| Tomato | MeSA | 24 h | ~4.5 |

| Whitefly Infestation | 24 h | ~6.0 | |

| MeSA + Whitefly | 24 h | ~8.0 | |

| Grapevine | Salicylic Acid | 12 h | ~1.5 |

| Salicylic Acid | 24 h | ~2.0 | |

| Salicylic Acid | 48 h | ~2.4 | |

| Brassica juncea | Alternaria brassicae (local) | 24 h | ~6.0 |

| Alternaria brassicae (distal) | 48 h | ~4.5 |

Data compiled from multiple sources.[7][15][18]

Table 3: Kinetic Properties of Tobacco SABP2

| Parameter | Value | Substrate/Inhibitor |

| Km | 8.6 µM | This compound |

| kcat | 0.45 s-1 | This compound |

| Kd | 90 nM | Salicylic Acid |

| IC50 | ~100 nM | Salicylic Acid |

Data from UniProt and PNAS.[10][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in plant defense.

Protocol for Systemic Acquired Resistance (SAR) Assay

This protocol describes the induction and assessment of SAR in Arabidopsis thaliana.

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment with a 9-hour light/15-hour dark cycle at 21°C/18°C (day/night). Use 5-6 week-old plants for experiments.[20]

-

Pathogen Culture: Culture Pseudomonas syringae pv. maculicola (Psm) overnight in an appropriate medium.[20]

-